molecular formula C12H13FO B6146599 2-(3-fluorophenyl)cyclohexan-1-one CAS No. 857872-72-1

2-(3-fluorophenyl)cyclohexan-1-one

Cat. No.: B6146599
CAS No.: 857872-72-1
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenyl)cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexylamines It is structurally related to ketamine, a well-known anesthetic and analgesic The compound features a cyclohexanone ring substituted with a 3-fluorophenyl group, making it a fluorinated analog of ketamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)cyclohexan-1-one typically involves the following steps:

    Grignard Reaction: The initial step involves the reaction of cyclohexanone with 3-fluorophenyl magnesium bromide to form the corresponding alcohol.

    Dehydration: The alcohol is then dehydrated using an acidic catalyst to yield the desired ketone.

    Oxidation: The intermediate product is oxidized to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

2-(3-fluorophenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other fluorinated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, similar to ketamine.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)cyclohexan-1-one is believed to be similar to that of ketamine. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, the compound can produce anesthetic and analgesic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one.

    2-Fluorodeschloroketamine: 2-(2-fluorophenyl)-2-methylamino-cyclohexan-1-one.

    Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine.

Uniqueness

2-(3-fluorophenyl)cyclohexan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.

Properties

CAS No.

857872-72-1

Molecular Formula

C12H13FO

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.